2,4,6-Trifluorobenzonitrile

説明

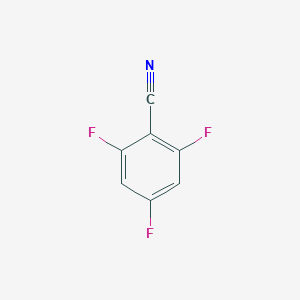

2,4,6-Trifluorobenzonitrile is a fluorinated benzonitrile derivative with the molecular formula C₇H₂F₃N. It is characterized by the presence of three fluorine atoms attached to the benzene ring at positions 2, 4, and 6, along with a nitrile group at position 1. This compound is known for its unique electronic and physical properties, making it valuable in various fields of chemistry and industry .

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of benzonitrile using elemental fluorine or other fluorinating agents. This process typically requires controlled conditions to ensure selective fluorination at the desired positions.

Substitution Reactions: Another approach involves the substitution of hydrogen atoms in benzonitrile with fluorine atoms using reagents like potassium fluoride in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and optimizing production efficiency .

Types of Reactions:

Common Reagents and Conditions:

Reduction: Hydrogen gas, Raney-Nickel catalyst, methanol solution of ammonia, temperature range of 25-120°C.

Substitution: Potassium fluoride, organic solvents, and suitable catalysts.

Major Products:

Reduction: 2,4,6-Trifluorobenzylamine.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2,4,6-Trifluorobenzonitrile serves as an important intermediate in the synthesis of various fluorinated compounds. It can be converted into other functionalized derivatives through nucleophilic substitution reactions. For instance, it has been utilized in the synthesis of trifluoromethylated amines and other substituted benzonitriles, which are crucial in pharmaceutical chemistry .

Case Study: Synthesis of Trifluorobenzylamine

A notable synthetic route involves this compound as a precursor for producing 2,4,6-trifluorobenzylamine. The reaction typically employs lithium aluminum hydride as a reducing agent under controlled conditions to yield the amine derivative efficiently .

Chromatography and Mass Spectrometry

In analytical chemistry, this compound is employed as a standard or reagent in chromatographic methods such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry). Its distinct mass spectral signature aids in identifying and quantifying various analytes in complex mixtures .

Biological Research

Pharmacological Studies

The compound has been investigated for its potential biological activities. Research indicates that this compound may possess inhibitory effects on certain enzymes involved in metabolic pathways. This property could make it a candidate for further pharmacological studies aimed at developing new therapeutic agents .

Environmental Applications

Environmental Monitoring

Due to its stability and persistence in the environment, this compound is being studied for its environmental impact and potential as a marker for pollution studies. Its detection in environmental samples can provide insights into pollution sources and pathways .

作用機序

The mechanism of action of 2,4,6-Trifluorobenzonitrile largely depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the nitrile group, which make it a versatile intermediate for various chemical transformations . In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

類似化合物との比較

2,4,5-Trifluorobenzonitrile: Similar in structure but with the fluorine atoms at positions 2, 4, and 5.

2,3,6-Trifluorobenzonitrile: Another isomer with fluorine atoms at positions 2, 3, and 6.

Uniqueness: 2,4,6-Trifluorobenzonitrile is unique due to the symmetrical placement of the fluorine atoms, which imparts specific electronic characteristics and reactivity patterns. This makes it particularly useful in applications requiring precise control over electronic properties and reactivity .

生物活性

2,4,6-Trifluorobenzonitrile (TFBN), with the molecular formula CHFN, is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique electronic properties due to the presence of trifluoromethyl groups make it a valuable building block for synthesizing biologically active compounds. This article explores the biological activity of TFBN, focusing on its antibacterial properties, cytotoxicity, and potential applications in drug development.

- Molecular Weight : 157.10 g/mol

- Boiling Point : 170 °C at 760 mmHg

- Appearance : Colorless liquid

- Density : 1.373 g/mL at 25 °C

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of TFBN and its derivatives. For instance, research indicates that compounds containing fluorinated aromatic systems often exhibit enhanced antibacterial activity due to their ability to interact with bacterial cell membranes and inhibit essential metabolic pathways.

-

Mechanism of Action :

- TFBN acts as an inhibitor of bacterial enzymes, notably those involved in cell wall synthesis and metabolic processes.

- The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration.

-

Case Study :

- A study demonstrated that TFBN derivatives significantly increased the sensitivity of Escherichia coli to traditional antibiotics like rifampicin and kanamycin. Compounds synthesized from TFBN showed potent bacteriostatic effects within the first hours of exposure but exhibited some regrowth after prolonged incubation, suggesting possible adaptive mutations or metabolic transformations in bacteria .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of TFBN. In vitro studies have shown varying degrees of cytotoxic effects depending on concentration and exposure time.

- Findings :

- At concentrations ranging from 50 to 100 µM, certain derivatives of TFBN did not exhibit significant toxicity to mammalian cell lines, indicating a favorable safety margin for further development .

- However, some studies noted that higher concentrations could lead to cytotoxic effects, particularly through mechanisms involving oxidative stress and apoptosis .

Synthesis and Applications

TFBN serves as a versatile precursor in the synthesis of various biologically active compounds:

- Antibiotic Development : It has been utilized as a building block for synthesizing fluorinated analogs of known antibiotics, enhancing their efficacy against resistant bacterial strains.

- Material Science : TFBN is also employed in creating covalent organic frameworks (COFs) with high surface areas and selective gas adsorption properties .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 157.10 g/mol |

| Boiling Point | 170 °C |

| Density | 1.373 g/mL at 25 °C |

| Antibacterial Activity | Potent against E. coli |

| Cytotoxicity | Low at 50-100 µM; higher doses toxic |

特性

IUPAC Name |

2,4,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFGTCCOJIUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353182 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96606-37-0 | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most common use of 2,4,6-Trifluorobenzonitrile in chemical synthesis?

A1: this compound serves as a versatile precursor in organic synthesis. A key application is its reaction with ammonia to yield 2,4,6-trifluorobenzylamine [, , ]. This transformation highlights the reactivity of the nitrile group towards nucleophilic attack, a common strategy in building more complex molecules.

Q2: Are there any challenges in synthesizing 2-amino-4,6-difluorobenzonitrile using this compound as a starting material?

A2: While this compound can be used to synthesize 2-amino-4,6-difluorobenzonitrile, a direct approach using Sandmeyer cyanation on 2,4-difluoro-6-nitroaniline proves unsuccessful []. This failure arises from the preferential nucleophilic substitution of the fluorine atom at the 2-position by hydroxide ions, resulting in the formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide. This highlights the need for alternative synthetic routes to obtain the desired 2-amino-4,6-difluorobenzonitrile.

Q3: How does the molecular structure of this compound influence its crystal packing?

A3: The crystal structure of this compound reveals the presence of three crystallographically independent molecules []. Two of these molecules possess m symmetry, while the third exhibits mm symmetry. Notably, each independent molecule forms planar or nearly planar layers with molecules of the same type. The interlayer interactions are characterized by three distinct types of contacts, two of which share similarities, while the third stands out as significantly different. The packing within the layers bears resemblance to that observed in 2,5- and 3,6-difluorobenzonitrile, characterized by weak C-H...N interactions that hold the molecules together within the layers.

Q4: Has this compound been explored in material science applications?

A4: Yes, this compound serves as a building block for electron transport materials (ETMs) in organic light-emitting diodes (OLEDs) []. A notable example is its use in synthesizing 2,4,6-tris(2-phenyl-1H-benzo[d]imidazol-1-yl)benzonitrile (iTPBI-CN). This compound demonstrates excellent performance as an ETM due to its deeper Lowest Unoccupied Molecular Orbital (LUMO) level compared to other similar compounds. This characteristic facilitates efficient electron injection, leading to enhanced device efficiency in OLEDs.

Q5: What are the advantages of using this compound in the synthesis of iTPBI-CN for OLED applications?

A5: The use of this compound in synthesizing iTPBI-CN offers several advantages for OLED applications []. Firstly, it allows for a simplified, one-step C–N coupling reaction, reducing the complexity compared to the multi-step synthesis of other ETMs like 2,2,2-(1,3,5-phenylene)-tris(1-phenyl-1H-benzimidazole) (TBPI). Secondly, the introduction of the cyano moiety in iTPBI-CN leads to a higher glass transition temperature (139 °C) compared to TPBI (124 °C), improving its thermal stability. Lastly, the deeper LUMO level of iTPBI-CN (2.79 eV) compared to TPBI (2.38 eV) results in more efficient electron injection and higher device efficiency in OLEDs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。